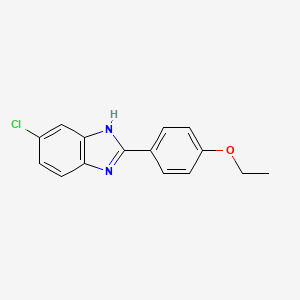

6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole

Description

Properties

CAS No. |

91437-84-2 |

|---|---|

Molecular Formula |

C15H13ClN2O |

Molecular Weight |

272.73 g/mol |

IUPAC Name |

6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H13ClN2O/c1-2-19-12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18) |

InChI Key |

LBFRGGPYFAVAQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:

Condensation Reaction: The starting materials, o-phenylenediamine and 4-ethoxybenzaldehyde, undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.

Cyclization: The intermediate Schiff base is then cyclized under acidic conditions to form the benzimidazole core.

Halogenation: Chlorination is performed to introduce the chlorine atom at the 5-position of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can be employed to replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different substituents at specific positions on the benzimidazole ring.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.

Proteins: Interaction with intracellular proteins can affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzimidazole derivatives sharing structural similarities, focusing on substituent variations, biological activities, and physicochemical properties.

Antiproliferative Activity Against Cancer Cell Lines

Key derivatives with modifications at the 2-position of the benzimidazole core demonstrate varying potency and selectivity:

Note: While direct data for the target compound are unavailable in the provided evidence, structural analogs with 4-fluorobenzyl (30), phenethyl (46), or p-tolyloxy groups (67) exhibit nanomolar potency against HeLa, A375, A549, and A498 cell lines. The 4-ethoxyphenyl substituent in the target compound may confer similar or improved activity due to enhanced electron-donating effects from the ethoxy group.

Enzyme Inhibition and Antimicrobial Activity

Substituents at the 5- or 6-positions significantly modulate enzyme-binding interactions:

- 6-Chloro-2-(methylthio)-5-(piperazin-1-yl)-1H-benzimidazole (6) : Inhibits Leishmania mexicana arginase with a binding affinity driven by the piperazine group’s hydrogen-bonding capacity and the methylthio group’s hydrophobicity .

- 6-Chloro-2-(thiophen-2-yl)-1H-benzimidazole : Structural studies reveal planar benzimidazole-thiophene interactions, which may enhance DNA intercalation or enzyme inhibition .

Toxicity and Environmental Hazards

- 6-Chloro-2-(phenylmethyl)-1H-benzimidazole : Demonstrates low acute oral toxicity (LD₅₀ > 2000 mg/kg) but moderate aquatic toxicity (LC₅₀ = 4.79 mg/L for fish), classified as hazardous to aquatic environments .

- Methotrexate (control): Higher toxicity to normal HEK293 cells compared to benzimidazole derivatives like 30, 46, and 67 .

The 4-ethoxyphenyl group in the target compound may reduce environmental persistence compared to chlorinated or methylthio analogs, though further ecotoxicological studies are required.

Physicochemical and Structural Comparisons

Crystallographic Data

- 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole: Crystallizes in a monoclinic system (space group P21/n) with dihedral angles of 38.90° and 36.32° between benzimidazole and thiophene rings, influencing molecular packing and stability .

- 6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol : Structural data (CAS 250610-26-5) suggest hydrogen-bonding interactions via the hydroxyl group, absent in the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzimidazoles typically involves condensation of o-phenylenediamine derivatives with carbonyl-containing substrates. For example, FeCl₃/SiO₂ nanocatalysts (4% FeCl₃·6H₂O relative to SiO₂ weight) under mild conditions (75°C) have been used to synthesize analogous 2-arylbenzimidazoles with high efficiency . For the target compound, substituting 4-ethoxybenzaldehyde as the carbonyl source and optimizing solvent (e.g., ethanol or acetic acid) and catalyst loading (e.g., 5–10 mol%) could improve yield. Refluxing for 4–6 hours with acid catalysis (e.g., glacial acetic acid) is recommended, followed by solvent evaporation and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H NMR : Aromatic protons on the benzimidazole ring (positions 4, 5, and 7) typically resonate between δ 7.2–8.5 ppm. The 4-ethoxyphenyl group shows a singlet for the para-substituted aromatic protons (δ 6.8–7.2 ppm) and a quartet for the ethoxy –OCH₂CH₃ group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should correspond to the molecular weight (C₁₅H₁₃ClN₂O: 284.07 g/mol). Fragmentation patterns should confirm the loss of Cl (m/z 249) and ethoxy groups (m/z 231) .

Q. How can X-ray crystallography confirm the molecular structure and substitution pattern of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving regiochemistry. Data collection using MoKα radiation (λ = 0.71073 Å) at 200 K with a Bruker SMART X2S diffractometer can achieve high-resolution structures (R < 0.05). Refinement via SHELXL should focus on anisotropic displacement parameters for non-hydrogen atoms and constrained refinement for H atoms. Key metrics include planarity of the benzimidazole core (r.m.s. deviation < 0.02 Å) and dihedral angles between the benzimidazole and 4-ethoxyphenyl groups (e.g., ~35–40° for analogous thiophene derivatives) .

Advanced Research Questions

Q. How should researchers address crystallographic disorder caused by co-crystallization of structural analogs or impurities?

- Methodological Answer : In cases of co-crystallization (e.g., 5-chloro and 6-chloro isomers), refine site occupancy factors (SOFs) using SHELXL’s PART instruction. For example, reports a 6.0(2)% impurity of the 6-chloro isomer in a 5-chloro derivative crystal. Apply constraints to Cl and H positions and validate via residual electron density maps. Multi-scan absorption corrections (e.g., SADABS) and high redundancy in data collection (e.g., θ range 2.6–24.9°) improve accuracy .

Q. What strategies optimize heterogeneous catalysis for scalable synthesis of benzimidazole derivatives?

- Methodological Answer : FeCl₃/SiO₂ nanocatalysts offer recyclability and high surface area. Optimize parameters:

- Catalyst loading : 4–6 wt% FeCl₃ relative to SiO₂ .

- Solvent choice : Ethanol or water for eco-friendly synthesis .

- Temperature : 70–80°C to balance reaction rate and side reactions.

Post-synthesis, characterize catalysts via BET surface area analysis and TEM to confirm dispersion .

Q. How can computational modeling predict the electronic properties and potential bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) against biological targets (e.g., DNA topoisomerases) may reveal binding affinities. Validate predictions with experimental assays, such as DNA-binding studies via fluorescence quenching or cytotoxic activity screening .

Safety and Environmental Considerations

Q. What safety protocols are recommended for handling this compound, given its structural analogs’ toxicological profiles?

- Methodological Answer : While direct toxicity data are limited, structurally similar benzimidazoles exhibit low acute oral toxicity (LD₅₀ > 2000 mg/kg) but potential environmental hazards (e.g., fish LC₅₀ = 4.79 mg/L) . Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated solvent protocols. Monitor for chronic aquatic toxicity using OECD Test Guideline 211 (Daphnia magna) .

Data Contradictions and Validation

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (¹H-¹³C HSQC, HMBC) to confirm coupling between the ethoxyphenyl group and benzimidazole. For crystallography, compare experimental and simulated powder X-ray diffraction (PXRD) patterns to detect phase impurities. If Rint > 0.05 (e.g., 0.072 in ), recollect data or apply twinning refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.